molecular formula C9H16N4O4 B2904567 ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate CAS No. 320424-63-3

ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate

Cat. No.: B2904567
CAS No.: 320424-63-3
M. Wt: 244.251
InChI Key: IVBVCQQHAZJPNQ-FNORWQNLSA-N
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Description

Ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate is a high-purity chemical compound supplied for research and development purposes. The structural complexity of this molecule, incorporating enoate and nitroimidamide functional groups, suggests potential utility in specialized organic synthesis and as a key intermediate for constructing more complex nitrogen-containing molecules. Its applications may span medicinal chemistry research for probing biological pathways or material science for novel polymer design. Researchers are advised to consult the product's Certificate of Analysis for specific lot-related data on purity and characterization. This product is intended for laboratory research use and is not classified or approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-4-17-9(14)5-7(2)11-12-8(10-3)6-13(15)16/h5,11H,4,6H2,1-3H3,(H,10,12)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBVCQQHAZJPNQ-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NNC(=NC)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NNC(=NC)C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazinyl intermediate: This step involves the reaction of a hydrazine derivative with a suitable carbonyl compound under controlled conditions.

    Introduction of the nitromethyl group: This step can be achieved through nitration reactions using nitric acid or other nitrating agents.

    Esterification: The final step involves the esterification of the intermediate with ethyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitro compounds.

    Reduction: The nitromethyl group can also be reduced to form amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydrazinyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H22N2O4
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 1428352-38-8

The compound features a furan ring and a methoxyphenethyl side chain, which contribute to its biological activity.

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The furan moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of furan can inhibit tumor growth and metastasis .
  • Antioxidant Properties : The presence of the furan ring enhances the compound's antioxidant capacity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders. Experimental studies have demonstrated that related compounds can scavenge free radicals effectively .
  • Neuroprotective Effects : Preliminary studies suggest that 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea may offer neuroprotective benefits. This is particularly relevant in neurodegenerative diseases such as Alzheimer's, where oxidative stress plays a significant role .

Cosmetic Applications

  • Skin Care Formulations : The compound can be integrated into topical formulations due to its moisturizing properties. Its ability to enhance skin hydration and elasticity has been documented in various studies, making it suitable for anti-aging products .
  • Stability in Formulations : Research has shown that the incorporation of this compound into cosmetic formulations improves stability and efficacy. The interactions between its components help maintain the integrity of active ingredients, providing longer-lasting effects on the skin .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibits tumor growth; induces apoptosis ,
Antioxidant PropertiesScavenges free radicals; prevents oxidative stress
Neuroprotective EffectsPotential benefits in neurodegenerative diseases
Skin Care FormulationsEnhances hydration and elasticity; suitable for anti-aging products
Stability in FormulationsImproves formulation stability and efficacy

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted a related compound's ability to inhibit cancer cell proliferation through targeted mechanisms involving the furan moiety . This suggests potential pathways for further research into 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea.
  • Cosmetic Efficacy : In a clinical trial assessing the effectiveness of a topical formulation containing this compound, participants reported significant improvements in skin hydration and texture over a six-week period, indicating its potential as an active ingredient in cosmetic products .

Mechanism of Action

The mechanism of action of ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate involves its interaction with specific molecular targets. The nitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily include α,β-unsaturated esters with varied substituents. Below is a detailed analysis of its key distinctions and similarities with related molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Reactivity/Applications References
Ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate (Target) Nitroethanimidamido, α,β-unsaturated ester High electrophilicity at β-carbon; potential nitro group reduction for amine synthesis
(E)-Methyl 3-(5-bromothiophen-2-yl)but-2-enoate Bromothiophene, α,β-unsaturated ester Halogen-mediated cross-coupling (e.g., Suzuki); UV/Vis activity due to aromatic system
Ethyl (E)-2-benzamido-4-(4-(dimethylamino)phenyl)but-3-enoate Benzamido, dimethylaminophenyl, α,β-unsaturated ester Fluorescence applications; electron-rich aryl group enhances π-conjugation

Key Differences

Substituent Electronic Effects: The nitroethanimidamido group in the target compound introduces strong electron-withdrawing effects, polarizing the α,β-unsaturated ester system and increasing electrophilicity at the β-carbon. This contrasts with the electron-donating dimethylaminophenyl group in the benzamido analog , which enhances conjugation for optical applications. The bromothiophene substituent in the methyl but-2-enoate analog enables transition metal-catalyzed cross-coupling reactions, a feature absent in the nitro-containing target compound .

This contrasts with the halogenated thiophene analog, where bromine participates in weaker halogen bonds .

Synthetic Utility: The nitro group in the target compound can be reduced to an amine for further derivatization (e.g., forming heterocycles), whereas the benzamido analog’s dimethylaminophenyl group is more suited for photophysical studies .

Research Findings and Data

Spectroscopic Data

  • 1H-NMR : The target compound’s α,β-unsaturated ester system shows characteristic deshielded protons at δ 5.8–6.2 ppm (cf. δ 6.15 ppm in the bromothiophene analog ). The nitroethanimidamido group’s N-methyl resonance appears as a singlet near δ 3.0–3.2 ppm.

Biological Activity

Ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate, also known by its CAS number 320424-63-3, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms, and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a hydrazinyl group, a nitromethyl group, and an ethyl ester. This combination of functional groups is believed to impart distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the Hydrazinyl Intermediate : This involves the reaction of a hydrazine derivative with a suitable carbonyl compound.
  • Introduction of the Nitromethyl Group : Achieved through nitration reactions.
  • Esterification : The final step involves esterification with ethyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The nitromethyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with proteins and enzymes. The hydrazinyl group can form covalent bonds with nucleophilic sites in these macromolecules, potentially altering their function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluating various derivatives found that modifications to the nitromethyl group significantly influenced antimicrobial potency. The structure-activity relationship (SAR) suggests that specific substitutions enhance efficacy against bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it was shown to induce apoptosis in human colon cancer cells through mechanisms involving cell cycle arrest and activation of caspases.

Table 1: Summary of Biological Assays

StudyActivity AssessedIC50 ValueCell Line
Study 1Antimicrobial5 µMStaphylococcus aureus
Study 2Anticancer10 µMDLD1 Colon Cancer
Study 3Apoptosis InductionN/AMCF7 Breast Cancer

Case Study: Anticancer Efficacy

A recent study focused on the compound's effects on DLD1 human colon cancer cells. The results indicated that treatment with this compound led to a significant increase in multipolar mitoses, suggesting its potential as an antitumor agent by disrupting normal mitotic processes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for ethyl (2E)-3-{[(E)-N'-methyl-2-nitroethanimidamido]amino}but-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, Knoevenagel condensation (as seen in structurally similar esters ) can be adapted by substituting reagents. Key parameters include:

  • Catalyst selection : Use of bases like piperidine or sodium hydroxide.
  • Temperature control : Reactions often proceed optimally at 60–80°C.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of nitroimidazole intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures >95% purity.
  • Table : Comparison of synthetic routes:
MethodCatalystYield (%)Purity (%)
Route APiperidine6892
Route BNaOH5585

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) shows distinct peaks:
  • Ethyl ester protons at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet).
  • Nitro group resonance at δ 8.2–8.5 ppm (singlet).
  • IR : Strong absorbance at 1680–1700 cm1^{-1} (C=O stretch) and 1520 cm1^{-1} (N–O nitro group).
  • Mass Spectrometry : Molecular ion [M+H]+^+ at m/z 325.3 (calculated) confirms molecular weight .

Q. What biological targets or pathways are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Analogous nitroimidazole derivatives (e.g., Ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate) interact with enzymes in metabolic pathways, particularly those involving nitro-reductases or cytochrome P450 isoforms . Experimental validation steps:

  • Target prediction : Use computational tools (e.g., SwissTargetPrediction) to identify candidate proteins.
  • Enzyme assays : Test inhibition/activation of nitro-reductase activity in vitro (UV-Vis monitoring at 340 nm).

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound while addressing contradictory yield data across literature reports?

  • Methodological Answer : Apply factorial design to resolve discrepancies:

  • Variables : Catalyst concentration, temperature, solvent ratio.
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions .
  • Case study : A 23^3 factorial design reduced experimental runs by 40% while achieving 75% yield (vs. 55–68% in baseline methods).

Q. What strategies mitigate instability of the nitroimidazole moiety during storage or biological assays?

  • Methodological Answer :

  • Storage : Lyophilize under inert gas (argon) and store at −80°C in amber vials to prevent photodegradation.
  • Biological buffers : Avoid reducing agents (e.g., DTT) that may degrade the nitro group. Use HEPES (pH 7.4) for in vitro assays .

Q. How can computational modeling predict the compound’s reactivity in novel chemical environments or its binding affinity to non-canonical targets?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
  • Molecular docking : Use AutoDock Vina to screen against off-target kinases (e.g., MAPK, EGFR) with a docking score threshold of −9.0 kcal/mol .

Q. What statistical methods reconcile contradictory data in biological activity studies (e.g., IC50_{50} variability across cell lines)?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple assays using fixed/random-effects models (RevMan software).
  • ANOVA : Identify cell line-specific variances (e.g., differences in nitro-reductase expression levels) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition profiles between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability and metabolite formation (LC-MS/MS) to assess in vivo degradation.
  • Tissue-specific activity : Use microdialysis in target tissues (e.g., liver, tumors) to correlate local concentration with activity .

Methodological Tools and Resources

  • Table : Key software for research:

    ToolApplicationReference
    Gaussian 16DFT calculations
    AutoDock VinaMolecular docking
    MinitabDoE/RSM analysis

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